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Compound of Interest

Compound Name:
2-(1H-Pyrrol-2-yl)ethanamine

oxalate

CAS No.: 1956317-97-7

Cat. No.: B6339878

Get Quote

The pyrrole ring is inherently electron-rich, making it highly susceptible to electrophilic attack

and oxidative degradation. When coupled with an unshielded primary ethylamine chain, the

free base of 2-(1H-Pyrrol-2-yl)ethanamine rapidly undergoes oxidative deamination and

subsequent polymerization upon exposure to atmospheric oxygen and light.

The Oxalate Advantage: To harness this compound for rigorous pharmacological screening, it

must be isolated as an oxalate salt (CAS: 1956317-97-7)[3]. The causality here is twofold:

Protonation of the Amine: Oxalic acid protonates the primary amine, drastically reducing its

nucleophilicity and preventing inter-molecular condensation reactions.

Crystal Lattice Stabilization: The dicarboxylic nature of oxalic acid facilitates a robust, highly

ordered hydrogen-bonded crystal lattice. This physically shields the sensitive pyrrole nucleus

from atmospheric oxygen, extending the shelf-life from mere days (as a free base oil) to

years (as a desiccated crystalline powder).

Table 1: Quantitative Physicochemical Summary
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Parameter Value / Description

Compound Name 2-(1H-Pyrrol-2-yl)ethanamine oxalate

CAS Number (Oxalate Salt) 1956317-97-7

CAS Number (Free Base) 40808-62-6

Molecular Formula (Salt) C8H12N2O4

Molecular Weight (Salt) 200.19 g/mol

SMILES (Free Base) NCCC1=CC=CN1

Appearance Off-white to pale brown crystalline powder

Storage Conditions
2-8°C, desiccated, under inert Argon/N2

atmosphere

Synthetic Methodology: A Self-Validating Protocol
Synthesizing 2-(1H-Pyrrol-2-yl)ethanamine requires precise control over reduction conditions to

prevent the cleavage of the sensitive pyrrole ring. The following protocol utilizes a Henry

(nitroaldol) reaction followed by a rigorous reduction, designed as a self-validating workflow.

Step 1: Condensation to 2-(2-Nitrovinyl)-1H-pyrrole
Procedure: Combine pyrrole-2-carboxaldehyde (1.0 eq) and nitromethane (3.0 eq) in glacial

acetic acid. Add ammonium acetate (0.5 eq) and reflux at 95°C for 4 hours.

Causality of Reagents: Ammonium acetate acts as a mild, dual-purpose catalyst. It provides

the necessary basicity to deprotonate nitromethane while its conjugate acid buffers the

system, preventing the acid-catalyzed polymerization of the pyrrole starting material.

Self-Validation: The reaction is visually self-validating. The product, 2-(2-nitrovinyl)-1H-

pyrrole, precipitates as an intensely bright yellow/orange solid upon cooling and pouring into

crushed ice. Failure to observe this distinct chromophore indicates a failure in the

condensation step.

Step 2: Reduction to the Free Amine
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Procedure: Suspend Lithium Aluminum Hydride (LiAlH4, 4.0 eq) in anhydrous

Tetrahydrofuran (THF) at 0°C under Argon. Slowly add a solution of the nitrovinyl pyrrole in

THF. Reflux for 6 hours, then quench via the Fieser method (n mL H2O, n mL 15% NaOH, 3n

mL H2O).

Causality of Reagents: LiAlH4 is mandatory here; milder reducing agents (like NaBH4) will

only reduce the alkene, leaving the nitro group intact. Anhydrous conditions are critical to

prevent the premature, explosive hydrolysis of LiAlH4, which would drastically reduce the

yield.

Self-Validation: The intensely yellow nitroalkene will transition to a completely colorless

solution as the conjugated pi-system is broken and the nitro group is fully reduced to the

amine. Persistence of a yellow tint indicates incomplete reduction.

Step 3: Oxalate Salt Formation
Procedure: Extract the free base into diethyl ether, dry over anhydrous Na2SO4, and

immediately add a saturated solution of anhydrous oxalic acid in diethyl ether.

Causality of Reagents: Immediate precipitation is required. Leaving the free base in solution

exposes it to oxidation. The sudden shift in solubility upon salt formation forces the pure

product out of the organic phase, leaving organic impurities behind.

Pharmacological Relevance & Receptor Interaction
In drug discovery, 2-(1H-Pyrrol-2-yl)ethanamine is highly valued as a conformationally

restricted bioisostere. By swapping the imidazole ring of histamine or the indole ring of

serotonin with a pyrrole, researchers can probe the steric and electronic boundaries of receptor

binding pockets.

Notably, derivatives of this scaffold have been extensively utilized in the synthesis of sulfonyl-

containing arylalkylamines targeting human 5-HT6 serotonin receptors[2]. The 5-HT6 receptor

is deeply implicated in cognitive function, making these pyrrole-based ligands prime candidates

for Alzheimer's disease and schizophrenia research.
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Caption: Pharmacological workflow of pyrrole-2-ethanamine derivatives in receptor targeting.

Analytical Characterization & Quality Control
To ensure the integrity of the oxalate salt prior to biological assays, rigorous Quality Control

(QC) must be established.

HPLC Analysis: Use a reverse-phase C18 column. Critical Causality: The mobile phase must

be buffered (e.g., 0.1% Trifluoroacetic acid in Water/Acetonitrile). Without the acidic modifier,

the amine will interact with residual silanols on the silica stationary phase, resulting in severe

peak tailing and inaccurate purity integration.

1H-NMR (in D2O): The oxalate salt is water-soluble. Expect distinct pyrrole aromatic protons

around δ 6.8 (m, 1H) and δ 6.1 (m, 2H). The ethyl chain will present as two distinct triplets
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around δ 2.9 and δ 3.2. The absence of a singlet at δ ~10 (aldehyde) or vinylic doublets

confirms complete reduction from the starting materials.

References
AA Blocks. "40808-62-6 | 2-(1H-Pyrrol-2-yl)ethanamine | Binding of sulfonyl-containing

arylalkylamines at human 5-HT6 serotonin receptors". AA Blocks. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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